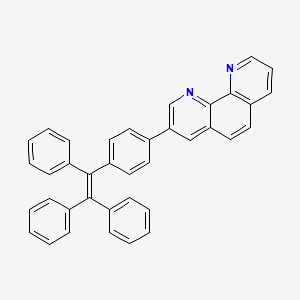
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline is a compound that has garnered significant interest in the field of materials science and chemistry due to its unique structural and photophysical properties. This compound is a derivative of tetraphenylethene (TPE), known for its aggregation-induced emission (AIE) characteristics, making it valuable in various applications such as optoelectronics, organic light-emitting devices (OLEDs), and biological imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline typically involves the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 1,10-phenanthroline under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an anhydrous toluene solvent. The reaction mixture is heated to 110°C under a nitrogen atmosphere for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Phenanthroline N-oxide.
Reduction: Reduced phenanthroline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline primarily involves its AIE characteristics. In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, particularly in biological imaging and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene (TPE): The parent compound of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline, known for its AIE properties.
4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another TPE derivative used in the synthesis of AIE macromolecules.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: A compound with similar AIE characteristics used in fluorescent nanomaterials.
Uniqueness
This compound stands out due to its combination of the phenanthroline moiety with the TPE structure, providing unique photophysical properties that are advantageous in both solid and solution states. Its ability to form stable metal complexes further enhances its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
3-[4-(1,2,2-triphenylethenyl)phenyl]-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2/c1-4-11-28(12-5-1)35(29-13-6-2-7-14-29)36(30-15-8-3-9-16-30)31-20-18-27(19-21-31)34-25-33-23-22-32-17-10-24-39-37(32)38(33)40-26-34/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJPEALBWNQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B8197415.png)
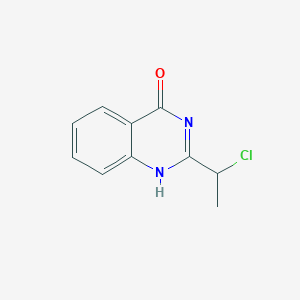
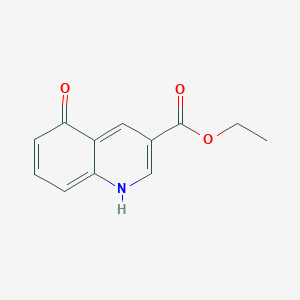
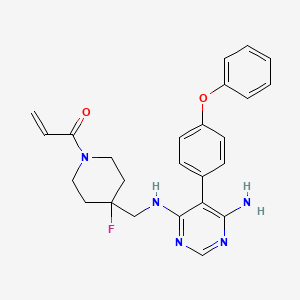
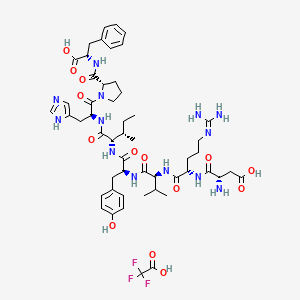
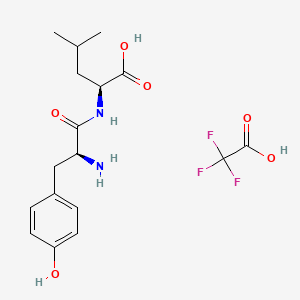
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)
![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)
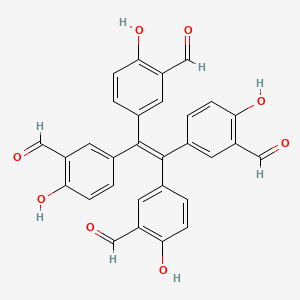
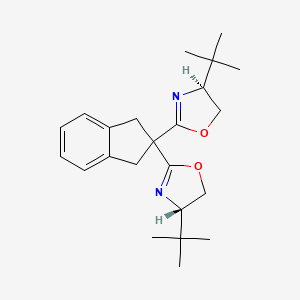
![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)
![4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B8197500.png)
![methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8197505.png)
